2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde
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Overview
Description
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It is a cyclohexene derivative with a propyl group at the 6-position and a formyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo aldol condensation followed by cyclization to form the desired product. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and distillation to isolate the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 6-Propylcyclohex-3-ene-1-carbaldehyde
- 2,4-Dimethyl-6-propylcyclohexanone
Uniqueness
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde is unique due to its specific structural features, including the presence of both methyl and propyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
39067-36-2 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,4-dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-4-5-11-7-9(2)6-10(3)12(11)8-13/h6,8,10-12H,4-5,7H2,1-3H3 |
InChI Key |
BLTXEBUOKHGUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=CC(C1C=O)C)C |
Origin of Product |
United States |
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